2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
Overview
Description
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone is a chemical compound that is part of a broader class of brominated aromatic ketones. While the specific compound is not directly studied in the provided papers, related compounds with bromo- and fluoro- substituents on the aromatic ring have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone.
Synthesis Analysis
The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into the molecular structure. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using Br2 as the brominating reagent, resulting in a yield of 64.7% and a purity of 90.2% . This suggests that a similar approach could be used for the synthesis of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone, with the potential for optimization to improve yield and purity.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software package, and compared with experimental data . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, indicating that computational methods can reliably predict the structure of such compounds. This implies that the molecular structure of 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone could also be analyzed using similar computational techniques to understand its geometry and electronic properties.
Chemical Reactions Analysis
The reactivity of brominated aromatic ketones can be influenced by the presence of substituents on the aromatic ring. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, and the compound was found to be an effective chemical protective group . This indicates that 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone may also participate in halogen-exchange reactions and could serve as a protective group in various chemical syntheses.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones can be deduced from their molecular structure and electronic properties. For instance, the HOMO-LUMO analysis and molecular electrostatic potential (MEP) studies provide insights into the charge transfer within the molecule and the distribution of electron density . The presence of bromine and fluorine atoms is likely to influence the electron-withdrawing properties and could affect the reactivity and stability of the compound. Additionally, the first hyperpolarizability of such compounds can be calculated to assess their potential applications in nonlinear optics .
Scientific Research Applications
Use in Organic Synthesis
- Field : Organic Chemistry
- Application : “2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone” is a chemical compound used in organic synthesis . It’s a solid substance with a molecular weight of 231.06 .
- Results : The outcomes of its use would also depend on the specific reactions it’s used in. In general, it would be used to incorporate the “4-fluoro-3-methylphenyl” group into other molecules .
Potential Use in Indole Derivative Synthesis
- Field : Medicinal Chemistry
- Application : Indole derivatives have diverse biological activities and are found in many important synthetic drug molecules . While “2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone” is not specifically mentioned, it’s plausible that it could be used in the synthesis of certain indole derivatives due to its structural similarity to other compounds used in such syntheses .
- Method : The methods of application would involve organic synthesis techniques to incorporate the “2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone” into the indole scaffold .
- Results : The results would be new indole derivatives, which could then be tested for various biological activities .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWAGSRBBGFIOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262459 | |
Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
CAS RN |
63529-31-7 | |
Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63529-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401262459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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